2-Chloroethyl(methyl)ammonium chloride
Description
Properties
IUPAC Name |
2-chloroethyl(methyl)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClN.ClH/c1-5-3-2-4;/h5H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSHJLJPYBUBHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH2+]CCCl.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4535-90-4 | |
| Record name | Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4535-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004535904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-chloroethyl(methyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Quaternary Ammonium Synthesis via Alkylation of Methylamine
The most common route involves the alkylation of methylamine with 1,2-dichloroethane (DCE). This exothermic reaction proceeds via nucleophilic substitution, where methylamine reacts with DCE to form the quaternary ammonium center. Key steps include:
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Reaction Mechanism :
The reaction typically occurs in anhydrous conditions to prevent hydrolysis of DCE .
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Industrial Protocol :
A patent by details a two-stage temperature-controlled process:-
Initial Mixing : Methylamine and DCE are combined at 50–100°C under autogenous pressure (1.5–8 bar).
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Temperature Ramp : After 85–95% conversion, the temperature is raised to 120–200°C to accelerate quaternization. This method achieves yields exceeding 90% while minimizing byproducts like trimethylvinylammonium chloride (<0.05% wt) .
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Transesterification-Based Synthesis
An alternative method involves transesterification of methyl acrylate with 2-chloroethanol, followed by quaternization with trimethylamine :
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Step 1: Transesterification :
Conducted at 90–160°C with a reflux ratio of 2–6, this step isolates 2-chloroethyl acrylate via vacuum distillation .
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Step 2: Quaternization :
Trimethylamine is introduced as a 33% aqueous solution at 40–65°C, yielding >98% purity after vacuum drying .
Laboratory-Scale Optimization
Small-scale syntheses prioritize controlled conditions and purity:
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Solvent Selection : Acetonitrile or dichloromethane enhances reaction homogeneity and reduces side reactions .
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Catalyst Use : Basic anion-exchange resins (e.g., Amberlite IRA-400) improve reaction rates by absorbing HCl .
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Byproduct Mitigation :
Industrial Production Challenges
Large-scale synthesis faces unique constraints:
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Safety : High-temperature steps (>120°C) require pressurized reactors rated for 6–8 bar .
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Purification :
Analytical Validation
Post-synthesis characterization ensures compliance with standards:
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl(methyl)ammonium chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and reduction reactions: It can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with 2-chloroethyl(methyl)ammonium chloride include strong bases such as sodium hydroxide and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving 2-chloroethyl(methyl)ammonium chloride depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted amines, while oxidation reactions may produce corresponding oxides .
Scientific Research Applications
Plant Growth Regulation
One of the most significant applications of 2-chloroethyl(methyl)ammonium chloride is in the field of plant growth regulation. It acts as a growth regulator and has been extensively studied for its effects on various crops.
Experimental Findings
- A study demonstrated that applying solutions of 10^-4 to 10^-6 M concentrations to wheat plants resulted in significantly reduced stem lengths and increased stem thickness compared to control plants .
- The compound was effective when applied as a seed treatment or through soil application, leading to earlier tillering and improved overall plant structure .
Synthesis of Chemical Compounds
2-Chloroethyl(methyl)ammonium chloride is also utilized in the synthesis of various chemical compounds:
- Choline Production : It serves as a precursor for synthesizing choline and related compounds, which are vital for animal nutrition and cellular functions .
- Herbicides and Pesticides : The compound is involved in producing herbicides and other agrochemicals that help manage agricultural pests and weeds .
- Ion-Exchange Resins : It can be used in the formulation of ion-exchange resins, which are critical in water purification processes .
Industrial Applications
In addition to agricultural uses, 2-chloroethyl(methyl)ammonium chloride has potential applications in various industrial sectors:
- Chemical Synthesis : It is employed in organic synthesis as a building block for more complex molecules due to its reactive chloroalkyl group.
- Material Science : The compound can be utilized in developing new materials with specific properties, such as enhanced durability or resistance to environmental factors.
Mechanism of Action
The mechanism of action of 2-chloroethyl(methyl)ammonium chloride involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites on biological molecules, leading to modifications in their structure and function. This property makes it useful in the study of biochemical pathways and the development of drugs that target specific molecular pathways .
Comparison with Similar Compounds
Structural and Functional Comparison
The following table highlights structural and functional differences between 2-chloroethyl(methyl)ammonium chloride and analogous quaternary ammonium compounds:
Key Differences in Properties and Reactivity
Antimicrobial activity in quaternary ammonium polymers is enhanced with hydrophobic substituents (e.g., benzyl groups in dimethyl benzyl ammonium chloride) compared to purely aliphatic chains .
Stability and Toxicity: Chlormequat chloride is hygroscopic but stable under dry conditions, whereas bis(2-chloroethyl)ammonium chloride is more reactive due to multiple chloroethyl groups, posing higher toxicity risks . 2-Diethylaminoethyl chloride hydrochloride exhibits moderate toxicity (LD₅₀: 250 mg/kg in rats), while Chlormequat chloride is classified as low-toxicity (LD₅₀: 670 mg/kg in rats) .
Synthetic Utility: 2-Diethylaminoethyl chloride hydrochloride serves as a precursor for antihistamines and anticancer agents, leveraging its diethylamino group for nucleophilic substitution reactions . Chlormequat chloride’s trimethyl groups limit its utility in organic synthesis but enhance its stability in agricultural formulations .
Agricultural Efficacy
Antimicrobial Polymers
- Copolymers derived from vinylbenzyl chloride and 2-chloroethyl vinyl ether exhibit >90% microbial inhibition against E. coli and S. aureus .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-chloroethyl(methyl)ammonium chloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use fluorinated rubber gloves (≥0.7 mm thickness) for prolonged exposure and chloroprene gloves (≥0.6 mm) for splash protection . Respiratory protection requires NIOSH/CEN-certified full-face respirators with ABEK filters when vapor concentrations exceed safe limits .
- Engineering Controls : Conduct experiments in fume hoods with ≥0.5 m/s airflow. Ensure immediate access to eyewash stations and safety showers .
- Storage : Store in airtight containers under inert gas (e.g., argon) in dry, ventilated areas. Avoid contact with moisture to prevent hydrolysis .
Q. How is 2-chloroethyl(methyl)ammonium chloride synthesized, and what reaction conditions optimize yield?
- Methodological Answer :
- Synthesis : React methylamine with 2-chloroethyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Use a 1:1.2 molar ratio of methylamine to 2-chloroethyl chloride to minimize side products .
- Optimization : Maintain temperatures at 0–5°C during mixing to control exothermic reactions. Purify via recrystallization in ethanol/ethyl acetate (3:1 v/v) to achieve ≥95% purity. Monitor reaction progress by TLC (silica gel, Rf = 0.3 in hexane:ethyl acetate 1:1) .
Q. What analytical techniques are suitable for characterizing 2-chloroethyl(methyl)ammonium chloride?
- Methodological Answer :
- NMR : Use H NMR (DO, 400 MHz) to confirm structure: δ 3.65 (t, J=6.5 Hz, 2H, CHCl), 3.10 (s, 3H, N-CH), 2.95 (t, J=6.5 Hz, 2H, N-CH) .
- Mass Spectrometry : ESI-MS in positive mode shows [M-Cl] peak at m/z 108.1 .
- Elemental Analysis : Expected C: 30.4%, H: 6.4%, N: 8.9%; deviations >0.3% indicate impurities .
Advanced Research Questions
Q. How does 2-chloroethyl(methyl)ammonium chloride participate in site-specific histone modification, and what experimental controls are critical?
- Methodological Answer :
- Mechanism : The compound acts as an alkylating agent in SN2 reactions, transferring methyl groups to lysine residues (e.g., H3K4) in histones. Use a 10-fold molar excess of the reagent over histone peptides in pH 8.5 borate buffer at 37°C for 24 hours .
- Controls : Include unmodified histone peptides and reactions without the reagent to confirm methylation specificity. Validate via Western blot with anti-H3K4me1 antibodies .
Q. What strategies mitigate side reactions during nucleophilic substitution with 2-chloroethyl(methyl)ammonium chloride?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce hydrolysis. Add molecular sieves (3Å) to scavenge moisture .
- Competitive Inhibition : Introduce tertiary amines (e.g., DIPEA) to sequester HCl byproducts, preventing acid-catalyzed degradation .
- Kinetic Monitoring : Track chloride ion release via ion chromatography to quantify reaction efficiency .
Q. How do steric and electronic factors influence the reactivity of 2-chloroethyl(methyl)ammonium chloride in alkylation reactions?
- Methodological Answer :
- Steric Effects : Bulkier nucleophiles (e.g., aryl amines) exhibit lower reactivity due to hindered access to the electrophilic carbon. Pre-organize substrates using crown ethers to enhance reaction rates .
- Electronic Effects : Electron-withdrawing groups on nucleophiles (e.g., nitro substituents) increase activation barriers. Optimize by adjusting solvent polarity (e.g., switch from THF to acetonitrile) .
Q. What are the environmental and metabolic stability profiles of 2-chloroethyl(methyl)ammonium chloride, and how are degradation products analyzed?
- Methodological Answer :
- Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 48 hours. Detect hydrolysis products (methylamine and ethylene glycol) via GC-MS with DB-5 columns .
- Ecotoxicity : Perform Daphnia magna acute toxicity tests (LC < 10 mg/L indicates high hazard). Use OECD Test Guideline 202 for standardized assessment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
